molecular formula C22H26N2O3S2 B431124 12-ethyl-4-(4-methoxyphenyl)-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

12-ethyl-4-(4-methoxyphenyl)-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B431124
M. Wt: 430.6g/mol
InChI Key: TUQDKSAFBYIILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-ethyl-2-(isopropylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one” is a complex organic compound that belongs to the class of pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ones This compound features a unique combination of functional groups, including an ethyl group, an isopropylsulfanyl group, a methoxyphenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-ethyl-2-(isopropylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one” typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the ethyl group: This step may involve alkylation reactions using ethylating agents.

    Addition of the isopropylsulfanyl group: This can be accomplished through nucleophilic substitution reactions.

    Incorporation of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process intensification.

Chemical Reactions Analysis

Types of Reactions

“6-ethyl-2-(isopropylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound may be explored for its potential therapeutic applications. It could be evaluated for its efficacy and safety in treating various diseases or conditions.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings. Its unique chemical properties may make it suitable for specific industrial processes.

Mechanism of Action

The mechanism of action of “6-ethyl-2-(isopropylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one” depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects may be mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-2-(isopropylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one
  • 6-ethyl-2-(isopropylsulfanyl)-3-(4-hydroxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one
  • 6-ethyl-2-(isopropylsulfanyl)-3-(4-chlorophenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one

Uniqueness

The uniqueness of “6-ethyl-2-(isopropylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one” lies in its specific combination of functional groups and its potential applications. The presence of the methoxyphenyl group, in particular, may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H26N2O3S2

Molecular Weight

430.6g/mol

IUPAC Name

12-ethyl-4-(4-methoxyphenyl)-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C22H26N2O3S2/c1-6-22(4)11-16-17(12-27-22)29-19-18(16)20(25)24(21(23-19)28-13(2)3)14-7-9-15(26-5)10-8-14/h7-10,13H,6,11-12H2,1-5H3

InChI Key

TUQDKSAFBYIILD-UHFFFAOYSA-N

SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC(C)C)C4=CC=C(C=C4)OC)C

Canonical SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC(C)C)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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